molecular formula C15H14BrClN2O B4286185 N-(2-BROMOPHENYL)-N'-(4-CHLOROPHENETHYL)UREA

N-(2-BROMOPHENYL)-N'-(4-CHLOROPHENETHYL)UREA

Cat. No.: B4286185
M. Wt: 353.64 g/mol
InChI Key: KBNXALXAHXUEHV-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected by an ethyl urea linkage. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea typically involves the reaction of 2-bromoaniline with 2-(4-chlorophenyl)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea may involve large-scale synthesis using automated reactors. The process would include the precise control of reaction parameters such as temperature, pressure, and solvent composition to ensure high yield and purity of the product. Industrial production may also involve additional steps such as distillation and crystallization to further purify the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The urea linkage can be hydrolyzed in the presence of acids or bases to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield compounds with different halogen atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.

Scientific Research Applications

N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromophenyl)-N’-[2-(4-fluorophenyl)ethyl]urea
  • N-(2-chlorophenyl)-N’-[2-(4-bromophenyl)ethyl]urea
  • N-(2-iodophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea

Uniqueness

N-(2-bromophenyl)-N’-[2-(4-chlorophenyl)ethyl]urea is unique due to the specific combination of bromine and chlorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-(2-bromophenyl)-3-[2-(4-chlorophenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClN2O/c16-13-3-1-2-4-14(13)19-15(20)18-10-9-11-5-7-12(17)8-6-11/h1-8H,9-10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNXALXAHXUEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCCC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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